Methyl 2-methoxy-1-naphthoate
Overview
Description
Synthesis Analysis
Methyl 2-methoxy-1-naphthoate's synthesis has been explored through various methodologies, including the use of solid base catalysis for O-methylation of 2-naphthol with dimethyl carbonate, offering a greener alternative to traditional methods using methyl halides. This process demonstrated high selectivity and conversion rates under specific conditions, highlighting the efficiency of calcined-hydrotalcite supported on hexagonal mesoporous silica as a catalyst (Yadav & Salunke, 2013).
Molecular Structure Analysis
The molecular structure of derivatives of methyl 2-methoxy-1-naphthoate has been extensively analyzed through X-ray crystallography and NMR spectroscopy, revealing detailed insights into their stereochemistry and conformation. For example, the synthesis of diastereomerically pure derivatives has been reported, which are crucial for understanding the molecular interactions and reactivity of these compounds (Pyne, Hajipour, & Prabakaran, 1994).
Chemical Reactions and Properties
Methyl 2-methoxy-1-naphthoate undergoes various chemical reactions, including photocyclodimerization in the presence of gamma-cyclodextrin, leading to enantioselective outcomes. This showcases the compound's potential in asymmetric synthesis and the role of cyclodextrins in facilitating selective chemical transformations (Luo et al., 2009).
Scientific Research Applications
Photochemical Syntheses : Methyl 2-methoxy-1-naphthoate undergoes photodimerization under UV irradiation, producing methanol adducts and cage-compounds, which are significant in photochemical studies (Teitei & Wells, 1976).
Catalysis in Drug Synthesis : It is used in the catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene, an important intermediate in the production of naproxen, a widely used non-steroidal anti-inflammatory drug (Yadav & Salunke, 2013).
Organic Synthesis : Methyl 2-methoxy-1-naphthoate is a key intermediate in the synthesis of various pharmaceuticals like nabumetone and naproxen (Xu & He, 2010).
Enantioselective Photocyclodimerization : This compound is involved in enantioselective photocyclodimerization, a process significant in chiral chemistry and the production of optically pure enantiomers, which are crucial in pharmaceuticals (Luo et al., 2010).
Molecular Mechanics Study : Its inclusion in cyclodextrins has been studied, which is relevant in the field of molecular mechanics and host-guest chemistry (Madrid et al., 1997).
Fluorescence Spectral Studies : The interaction of Methyl 2-methoxy-1-naphthoate derivatives with Bovine Serum Albumin (BSA) has been explored, contributing to the understanding of protein-ligand interactions (Ghosh et al., 2016).
Histochemical Techniques : Its derivatives have been used in histochemical techniques for demonstrating tissue oxidase, contributing to cellular and molecular biology research (Burstone, 1959).
Polymorphism Study : Its substituted derivatives have been synthesized and investigated for polymorphism, relevant in material science and pharmaceutical development (Sahoo et al., 2020).
Synthesis of Heterocyclic Analogues : Methyl 2-methoxy-1-naphthoate derivatives have been synthesized for applications in supramolecular chemistry (Podeschwa & Rossen, 2015).
Intramolecular Hydrogen Bonding Studies : The compound's derivatives have been studied for intramolecular hydrogen bonding, a key concept in molecular spectroscopy (Ōki et al., 1966).
Future Directions
properties
IUPAC Name |
methyl 2-methoxynaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-11-8-7-9-5-3-4-6-10(9)12(11)13(14)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXGQHHFVPQVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345376 | |
Record name | Methyl 2-methoxy-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-1-naphthoate | |
CAS RN |
13343-92-5 | |
Record name | Methyl 2-methoxy-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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